Delequamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delequamine involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the reaction of a precursor compound with a suitable reagent to form the desired product. The reaction conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Delequamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Delequamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in conditions such as colorectal cancer and mental retardation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Delequamine exerts its effects primarily through its role as an alpha-2 adrenergic receptor antagonist. By blocking these receptors, this compound increases the release of norepinephrine, which in turn enhances neurotransmission and modulates various physiological responses. This mechanism is particularly relevant in the context of sexual response and arousal, where this compound has been shown to facilitate erection by enhancing nitric oxide release and smooth muscle relaxation .
Comparison with Similar Compounds
Delequamine is unique in its selective inhibition of TNIK and its potent alpha-2 adrenergic receptor antagonism. Similar compounds include:
Yohimbine: Another alpha-2 adrenergic receptor antagonist with similar effects on neurotransmission and sexual response.
Idazoxan: A selective alpha-2 adrenergic receptor antagonist used in research studies.
Mirtazapine: A tetracyclic antidepressant with alpha-2 adrenergic receptor antagonism properties .
In comparison, this compound’s specificity for TNIK and its potent inhibitory effects make it a valuable compound for targeted research applications.
Biological Activity
Delequamine, also known as RS-15385, is an alpha-2 adrenergic antagonist that has garnered attention for its potential therapeutic applications, particularly in the context of sexual dysfunction and erectile dysfunction (ED). This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical findings, and relevant case studies.
This compound functions primarily as an alpha-2 adrenergic receptor antagonist . By blocking these receptors, it enhances norepinephrine release, which can lead to increased sympathetic nervous system activity. This mechanism is particularly relevant in the treatment of sexual dysfunction, as alpha-2 receptors play a significant role in inhibiting sexual arousal and response.
Key Mechanisms:
- Increased Norepinephrine Release : this compound's antagonistic action on alpha-2 receptors leads to heightened norepinephrine levels, facilitating sexual arousal.
- Impact on Erectile Function : Studies indicate that this compound can improve erectile function by enhancing blood flow to the genital area through its effects on vascular smooth muscle relaxation.
Research Findings
Several studies have investigated the efficacy of this compound in various contexts:
- Erectile Dysfunction : A study demonstrated that this compound effectively improved erectile function in men with ED by enhancing the release of norepinephrine, thus promoting vasodilation in penile tissues .
- Comparison with Other Agents : In clinical trials, this compound was compared with other treatments for ED, such as phosphodiesterase type 5 (PDE5) inhibitors. It was found to have a unique mechanism that may benefit patients unresponsive to conventional therapies .
Case Studies
Clinical case studies provide insights into the practical applications of this compound:
- Case Study 1 : A patient with ED due to antidepressant use was treated with this compound. Following treatment, the patient reported significant improvements in erectile function and overall sexual satisfaction. This case highlights this compound's potential as an alternative therapy for drug-induced sexual dysfunction .
- Case Study 2 : Another study examined the effects of this compound in conjunction with PDE5 inhibitors. Patients experienced enhanced erectile responses when both agents were used together, suggesting a synergistic effect that could be beneficial for treatment-resistant cases .
Data Table: Efficacy of this compound vs. Other Treatments
Treatment Type | Mechanism of Action | Efficacy in ED | Notable Side Effects |
---|---|---|---|
This compound | Alpha-2 adrenergic antagonist | Moderate | Minimal |
PDE5 Inhibitors | cGMP pathway enhancement | High | Headaches, flushing |
Yohimbine | Alpha-2 adrenergic antagonist | Variable | Anxiety, hypertension |
Trazodone | Serotonin reuptake inhibitor | Moderate | Sedation |
Properties
CAS No. |
119813-87-5 |
---|---|
Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |
InChI |
InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1 |
InChI Key |
JKDBLHWERQWYKF-JLSDUUJJSA-N |
SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Appearance |
Solid powder |
Key on ui other cas no. |
119905-05-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.